N,N'-diacetyl-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-diacetyl-N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide: is a complex organic compound featuring a triazine ring substituted with morpholine groups and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-diacetyl-N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is synthesized through the cyclization of cyanuric chloride with morpholine under controlled conditions.
Introduction of the Acetohydrazide Moiety: The acetohydrazide group is introduced via a nucleophilic substitution reaction, where the triazine core reacts with acetohydrazide in the presence of a base.
Acetylation: The final step involves acetylation of the hydrazide group using acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxide derivatives of the morpholine rings.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted acetohydrazides depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N,N’-diacetyl-N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazine ring and morpholine groups can interact with biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential anticancer and antimicrobial activities. The ability to modify the acetohydrazide moiety allows for the design of molecules with enhanced biological activity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N,N’-diacetyl-N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, while the morpholine groups can enhance solubility and bioavailability. The acetohydrazide moiety can act as a nucleophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N,N’-diacetyl-N’-[4,6-di(piperidin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide
- N,N’-diacetyl-N’-[4,6-di(pyrrolidin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide
Uniqueness
Compared to similar compounds, N,N’-diacetyl-N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide is unique due to the presence of morpholine rings, which can enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.
Properties
Molecular Formula |
C17H25N7O5 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N',N'-diacetyl-N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)acetohydrazide |
InChI |
InChI=1S/C17H25N7O5/c1-12(25)23(13(2)26)24(14(3)27)17-19-15(21-4-8-28-9-5-21)18-16(20-17)22-6-10-29-11-7-22/h4-11H2,1-3H3 |
InChI Key |
LKGMLDRNJCAAEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)N(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.